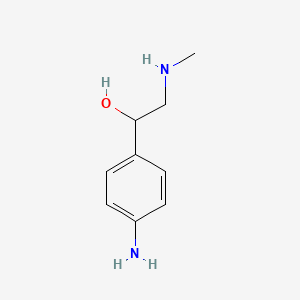

1-(4-Amino-phenyl)-2-methylamino-ethanol

Description

Contextualization within Phenethylamine (B48288) and Ethanolamine (B43304) Chemical Classes

The structure of 1-(4-Amino-phenyl)-2-methylamino-ethanol incorporates the fundamental features of both phenethylamines and ethanolamines, making it a hybrid of these two important classes.

Phenethylamine Class: Phenethylamines are a class of organic compounds based on a core structure consisting of a benzene (B151609) ring attached to a two-carbon chain ending in an amino group. wikipedia.org This basic scaffold is the backbone for numerous endogenous neurochemicals and a wide array of synthetic drugs. wikipedia.org Substitutions on the benzene ring or the ethylamine (B1201723) side chain give rise to a vast family of compounds with diverse pharmacological activities. wikipedia.org For example, the addition of hydroxyl groups at positions 3 and 4 of the phenyl ring produces the vital neurotransmitter dopamine. wikipedia.org Further modifications lead to other critical catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) (adrenaline). wikipedia.org The phenethylamine class also includes many stimulants, hallucinogens, and antidepressants. wikipedia.org The "1-(4-Amino-phenyl)" portion of the target compound clearly identifies it as a substituted phenethylamine.

Ethanolamine Class: Ethanolamines are characterized by the presence of both an amino group and a hydroxyl group. acs.org Specifically, the subject compound contains the N-methylethanolamine moiety. N-methylethanolamine (CH₃NHCH₂CH₂OH) is an alkanolamine that is an intermediate in the biological synthesis of choline (B1196258) and serves as a building block in the chemical synthesis of various pharmaceuticals, including antihistamines and antidepressants. wikipedia.org The presence of both a nucleophilic amino group and a hydroxyl group makes ethanolamines versatile intermediates in organic synthesis. wikipedia.orgsigmaaldrich.com

Thus, this compound is a phenylethanolamine, a structural motif shared by the body's own adrenergic neurotransmitters.

Research Significance of the this compound Scaffold

While extensive research focusing specifically on this compound is not widely documented in public literature, the significance of its core structure—the substituted phenylethanolamine scaffold—is well-established in several areas of academic and industrial research.

Enzymatic Substrates and Inhibitors: The phenylethanolamine scaffold is central to the function of the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.org This enzyme catalyzes the final step in the biosynthesis of the hormone and neurotransmitter epinephrine (adrenaline) by transferring a methyl group to norepinephrine. acs.orgwikipedia.org Research has shown that PNMT can act on various phenylethanolamine substrates, not just norepinephrine. uniprot.org The ability of a compound to be a substrate or inhibitor of PNMT is highly dependent on its specific structural features, such as the substitution pattern on the phenyl ring and the conformation of the ethanolamine side chain. acs.orgnih.gov The presence of a β-hydroxyl group on the side chain is considered critical for a molecule to be a substrate for PNMT. acs.org The this compound structure, possessing this hydroxyl group and substitutions on both the phenyl ring and the amine, makes it a candidate of interest for studies investigating PNMT binding and activity.

Precursors in Chemical Synthesis: The individual components of the scaffold are valuable in materials science and pharmaceutical development. The related compound 2-(4-Aminophenyl)ethanol is used as a monomer in the preparation of specialized polymers and in the synthesis of 4-aminostyrene. fishersci.fi Furthermore, chiral alcohols like 1-(4-aminophenyl)ethanol, which can be synthesized via the reduction of p-amino acetophenone, are recognized as important intermediates for creating chiral precursors used in the development of pharmaceuticals. jacsdirectory.comprepchem.com This underscores the synthetic utility of the aminophenyl ethanol (B145695) segment of the molecule.

Foundation for Structure-Activity Relationship (SAR) Studies: The phenylethanolamine scaffold is a classic template in medicinal chemistry for designing new therapeutic agents. By systematically modifying the functional groups on the phenyl ring and the ethanolamine side chain, researchers can explore how these changes affect the molecule's biological activity. This process, known as a structure-activity relationship (SAR) study, is fundamental to drug discovery. Research on various classes of compounds, from anticonvulsants to antiprotozoal agents, demonstrates that the type and position of substituents on a phenyl ring can dramatically alter potency and selectivity. nih.govnih.gov Therefore, the this compound scaffold represents a valuable starting point for designing libraries of new compounds to screen for desired biological effects.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(4-Aminophenyl)-2-(methylamino)ethanol | C₉H₁₄N₂O | 166.22 | Not Available |

| Phenethylamine wikipedia.org | C₈H₁₁N | 121.18 | 64-04-0 |

| Ethanolamine nih.gov | C₂H₇NO | 61.08 | 141-43-5 |

| N-Methylethanolamine wikipedia.orgsigmaaldrich.com | C₃H₉NO | 75.11 | 109-83-1 |

| 2-(4-Aminophenyl)ethanol fishersci.fithermofisher.com | C₈H₁₁NO | 137.18 | 104-10-9 |

| 1-(4-Aminophenyl)ethanol chemicalbook.com | C₈H₁₁NO | 137.18 | 14572-89-5 |

| 1-(4-Aminophenoxy)-2-(methylamino)ethanol nih.gov | C₉H₁₄N₂O₂ | 182.22 | 87063-74-7 |

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(4-aminophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H14N2O/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6,10H2,1H3 |

InChI Key |

MRGQZGMTKRPRJQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Amino Phenyl 2 Methylamino Ethanol and Its Analogs

Established Synthetic Routes for the Core Structure

The fundamental structure of 1-(4-Amino-phenyl)-2-methylamino-ethanol can be assembled through several reliable and well-documented chemical transformations. These methods primarily involve reductive amination, the reduction of a nitro precursor, and various alkylation strategies.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, a common starting material is 4-aminoacetophenone.

The general pathway involves two key steps:

Imine Formation: 4-aminoacetophenone is reacted with methylamine to form an intermediate imine. This reaction is often acid-catalyzed.

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond.

Various reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the initial ketone. masterorganicchemistry.com The reaction is a cornerstone in amine synthesis, avoiding the common issue of over-alkylation seen in direct alkylation methods. masterorganicchemistry.com

A related approach is the reductive amination of α-bromoketones. For instance, α-bromo-4-aminoacetophenone could be reacted with methylamine, where the amine displaces the bromide and subsequent reduction of the ketone yields the final amino alcohol structure.

Reduction of Nitro-Substituted Phenyl Ethanol (B145695) Precursors

A widely used and efficient method for introducing an aromatic amino group is through the reduction of a nitro group. beilstein-journals.orgorganic-chemistry.org This strategy is highly effective for synthesizing this compound, starting from its nitro-substituted analog, 2-methylamino-1-(4-nitro-phenyl)-ethanol. sigmaaldrich.com

The synthesis proceeds in two main stages:

Formation of the Nitro Precursor: The precursor, 2-methylamino-1-(4-nitro-phenyl)-ethanol, can be synthesized by reacting 4-nitro-α-bromoacetophenone with methylamine, followed by the reduction of the resulting α-aminoketone's carbonyl group. Another method involves the ring-opening of p-nitrophenyloxirane with methylamine. researchgate.net

Nitro Group Reduction: The nitro group of the precursor is then reduced to a primary amine. This transformation is a fundamental process in organic synthesis and can be achieved with high yields using various reagents. organic-chemistry.org

Commonly used reduction systems include:

Catalytic Hydrogenation: This involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), typically in a solvent like ethanol or methanol. researchgate.netresearchgate.net

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used as the hydrogen source with a Pd/C catalyst. researchgate.net

Other Reagents: Sodium borohydride (NaBH₄) in combination with catalysts like tin(II) chloride or nickel complexes can also be effective. jsynthchem.com Metal-free options, such as using trichlorosilane (HSiCl₃) with a tertiary amine, have also been developed. beilstein-journals.orgorganic-chemistry.org

This route is highly favored due to the clean conversion and high yields typically associated with nitro group reduction.

Alkylation Reactions Involving Amino and Hydroxyl Moieties

Alkylation reactions provide another pathway to the target molecule, though they can present challenges with selectivity. The strategy could involve the N-alkylation of a primary amine precursor or, in analogs, the O-alkylation of a hydroxyl group.

For the synthesis of this compound, a key step would be the selective methylation of a precursor like 1-(4-aminophenyl)-2-aminoethanol. Direct alkylation of amines with alkyl halides can be difficult to control, often leading to polyalkylation. masterorganicchemistry.com

To achieve selective mono-N-alkylation, several techniques can be employed:

Use of Protecting Groups: The primary aromatic amine can be protected with a suitable group (e.g., as an amide or carbamate) to prevent its reaction. wikipedia.org The secondary amine of the ethanolamine (B43304) side chain can then be selectively methylated. Subsequent removal of the protecting group yields the desired product.

Optimized Reaction Conditions: Careful control of stoichiometry and reaction conditions can favor mono-alkylation. A study on the N-alkylation of aromatic amines with 2-chloroethanol found that using a specific combination of bases (K₂CO₃ and Na₂CO₃) in methanol at room temperature resulted in high selectivity for the mono-alkylated product. thieme-connect.de

Hydrogen-Borrowing Alkylation: This is an advanced catalytic method where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with an amine in the same pot. nih.gov While complex, this method can be used for N-alkylation of amino alcohols.

Stereoselective Synthesis Approaches for Enantiomeric Forms of this compound

Many applications of chiral molecules require specific enantiomers. The synthesis of enantiomerically pure (R)- or (S)-1-(4-Amino-phenyl)-2-methylamino-ethanol can be achieved through several stereoselective methods.

Asymmetric Reduction: A key strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 1-(4-nitrophenyl)-2-(methylamino)ethanone. This can be accomplished using chiral reducing agents or, more commonly, through catalytic reduction with a chiral catalyst. Baker's yeast, for example, is known to reduce α-substituted ketones enantioselectively to produce chiral alcohols. researchgate.net

Enzymatic and Biocatalytic Methods: Enzymes, such as alcohol dehydrogenases (ADHs) or transaminases, offer high enantioselectivity under mild conditions. researchgate.net An ADH could be used for the stereoselective reduction of the ketone precursor, while a transaminase could be used in an asymmetric reductive amination process.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For example, condensation of a ketone with a chiral amine like (S)-α-methylbenzylamine can create a chiral imine, which can then be reduced diastereoselectively. researchgate.net

Resolution of Racemates: A racemic mixture of the final compound can be synthesized and then separated into its constituent enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The diastereomers, which have different physical properties, can then be separated by crystallization.

A patent describes a method for producing optically active (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol by reducing its nitro precursor, indicating that stereocontrol is often maintained during the final nitro reduction step. google.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of methods that are not only efficient but also environmentally sustainable. These principles are often referred to as "green chemistry." researchgate.net

Key green chemistry considerations applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or performing reactions under solvent-free conditions. researchgate.netmdpi.com For instance, the reduction of nitroarenes can be effectively carried out in water. organic-chemistry.org

Catalysis: Using catalytic reagents (including biocatalysts) instead of stoichiometric ones reduces waste. mdpi.com Metal-catalyzed reductions and reductive aminations are examples of this principle. wikipedia.org Recyclable heterogeneous catalysts are particularly advantageous. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in the same reaction vessel without isolating intermediates saves time, resources, and reduces waste. nih.govnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating. researchgate.net

Flow Chemistry: Continuous-flow processes, where reagents are mixed and reacted in a continuous stream through a reactor, offer improved safety, scalability, and control over reaction parameters. This has been successfully applied to the reduction of nitro compounds. beilstein-journals.org

Optimization of Reaction Conditions and Yields for Research Scale Production

Optimizing reaction conditions is crucial for maximizing product yield and purity, especially for research-scale production where material efficiency is important. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time.

An example of reaction optimization can be seen in the development of a one-pot synthesis, where different solvents were tested to find the ideal conditions.

| Entry | Solvent | Heating Method | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 30 | 67 |

| 2 | i-PrOH | Reflux | 25 | 75 |

| 3 | 1,4-Dioxane | Reflux | 32 | 70 |

| 4 | Toluene | Reflux | 35 | 65 |

| 5 | Benzene (B151609) | Reflux | 40 | 60 |

This table illustrates the optimization of a three-component one-pot reaction, where isopropyl alcohol (i-PrOH) provided the best yield in the shortest time under reflux conditions. nih.gov

Similarly, for N-alkylation reactions, the choice of base and solvent is critical for achieving high selectivity and yield. In the mono-N-alkylation of anilines with 2-chloroethanol, a systematic screening of conditions was performed.

| Entry | Base(s) | Solvent | Time (h) | Yield of Mono-Alkylated Product (%) | Yield of Di-Alkylated Product (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | Methanol | 12 | 27 | 35 |

| 2 | DIPEA | Methanol | 12 | 34 | 38 |

| 3 | Na₂CO₃ | Methanol | 24 | <5 | - |

| 4 | K₂CO₃ | Methanol | 24 | 10 | - |

| 5 | K₂CO₃ + Na₂CO₃ | Methanol | 12 | 80 | <5 |

This table demonstrates that a combination of inorganic bases (K₂CO₃ and Na₂CO₃) in methanol significantly improved the yield and selectivity for the desired mono-N-alkylated product compared to organic or single inorganic bases. thieme-connect.de

Such optimization studies are fundamental to developing robust and efficient synthetic protocols for the reliable production of this compound for research applications.

Mechanistic Studies of Reactions Involving 1 4 Amino Phenyl 2 Methylamino Ethanol

Reaction Mechanism Elucidation in Organic Transformations

The elucidation of reaction mechanisms for 1-(4-Amino-phenyl)-2-methylamino-ethanol in specific organic transformations has not been a significant focus of published research. Generally, compounds with similar structures, such as aminophenyl ethanols, can undergo reactions typical of their constituent functional groups. The aromatic amine can participate in electrophilic substitution reactions on the phenyl ring, as well as diazotization and coupling reactions. The secondary amine and the alcohol functionalities can undergo N-alkylation, acylation, and oxidation, respectively.

Role of Catalysts and Reagents in Synthetic Pathways

The role of catalysts and reagents in synthetic pathways involving this compound can be inferred from the general principles of organic synthesis, although specific examples are not well-documented. Catalysts are substances that alter the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. ctppc.orgpnnl.gov

In reactions involving the functional groups present in this compound, various catalysts could be employed. For example:

Acid or Base Catalysis: Many reactions of amines and alcohols are catalyzed by acids or bases.

Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions, hydrogenations, and oxidations. For instance, the synthesis of primary amines from alcohols can be achieved through reductive amination over heterogeneous catalysts. mdpi.com The asymmetric addition of diorganozinc reagents to imines, a method for preparing chiral amines, is often catalyzed by metal complexes. nih.gov

Organocatalysis: Chiral primary amines have been used as heterogeneous catalysts in enantioselective reactions. nih.gov

Specific reagents would be chosen to effect desired transformations. For example, oxidizing agents would be used to convert the alcohol to a ketone, while alkylating agents would be used to modify the amine groups. The choice of reagent would also influence the reaction mechanism and outcome. For instance, in the oxidation of alcohols, reagents like tetra-n-propylammonium perruthenate (TPAP) with a co-oxidant are commonly used, and the mechanism can be complex. researchgate.net

While these general principles apply, the lack of specific research on this compound means that detailed information on the most effective catalysts and reagents for its transformations, and the precise mechanisms by which they operate, remains an area for future investigation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Amino-phenyl)-2-methylamino-ethanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 1-(4-nitrophenyl)-2-methylamino-ethanol using hydrogen gas with palladium on carbon (Pd/C) as a catalyst. Alternatively, selective reduction of the nitro group in the presence of a methylamino-ethanol side chain is achieved using sodium borohydride (NaBH₄) in ethanol under reflux .

- Key Considerations : Catalyst loading (5-10% Pd/C) and reaction time (6-12 hours) significantly affect yield. Impurities such as over-reduced byproducts (e.g., secondary amines) may form if reducing agents like LiAlH₄ are used .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : The aromatic protons of the 4-aminophenyl group appear as a doublet (δ 6.5–7.0 ppm), while the methylamino group’s protons resonate as a singlet (δ 2.3–2.5 ppm). The ethanol moiety’s hydroxyl proton is observed as a broad peak (δ 1.5–2.0 ppm) .

- IR : A strong absorption band at ~3350 cm⁻¹ (N-H stretch) and a broad O-H stretch (~3200 cm⁻¹) confirm the amino and ethanol groups.

- MS : Molecular ion [M+H]⁺ at m/z 180.2 (C₉H₁₄N₂O) with fragmentation peaks at m/z 135 (loss of ethanol) and m/z 92 (aromatic ring cleavage) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of (R)- and (S)-1-(4-Amino-phenyl)-2-methylamino-ethanol for pharmacological studies?

- Methodology : Use chiral catalysts like (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from a racemic mixture .

- Data Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Typical ee >90% is achievable with optimized catalyst ratios (1:1.2 substrate:catalyst) .

Q. How do solvent polarity and pH impact the compound’s stability in aqueous buffers for in vitro assays?

- Methodology : Conduct accelerated stability studies at pH 3–9 (37°C, 72 hours) using HPLC-UV quantification.

- Findings : Degradation is minimal at pH 6–7 (phosphate buffer), with <5% decomposition. Acidic conditions (pH <4) protonate the amino group, increasing solubility but promoting oxidation. Alkaline conditions (pH >8) deprotonate the hydroxyl group, leading to ether formation .

Q. What computational models predict the compound’s binding affinity to adrenergic receptors (e.g., β₂-AR)?

- Methodology : Perform molecular docking (AutoDock Vina) using the β₂-AR crystal structure (PDB: 2RH1). Key interactions include:

- Hydrogen bonding between the ethanol hydroxyl and Serine 318.

- π-π stacking of the 4-aminophenyl ring with Phenylalanine 290 .

- Validation : Compare predicted binding energies (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values from radioligand displacement assays .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in polar aprotic solvents: How to resolve discrepancies?

- Analysis : Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility (<10 mg/mL).

- Resolution : Solubility varies with purity; residual salts (e.g., HCl from synthesis) increase polarity. Use lyophilized, salt-free samples and sonicate for 30 minutes to ensure homogeneity .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | H₂ (1 atm), Pd/C, EtOH | 78 | 97 | |

| Borohydride Reduction | NaBH₄, EtOH, reflux | 65 | 92 |

Table 2 : Stability in Aqueous Buffers (37°C, 72 hours)

| pH | % Remaining (HPLC) | Major Degradants |

|---|---|---|

| 3 | 82 | Oxidized quinone derivative |

| 7 | 96 | None |

| 9 | 88 | Ether-linked dimer |

Future Research Directions

- Investigate the compound’s role as a β-adrenergic agonist analog using in vivo models (e.g., bronchial dilation assays).

- Develop green chemistry protocols using biocatalysts (e.g., ketoreductases) for sustainable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.